molecular formula C16H10N4OS2 B13372709 3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372709
M. Wt: 338.4 g/mol
InChI Key: HSRQTWLWGXYBSH-UHFFFAOYSA-N
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Description

3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of benzofuran, thiophene, and triazolothiadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Properties

Molecular Formula

C16H10N4OS2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(3-methyl-1-benzofuran-2-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10N4OS2/c1-9-10-5-2-3-6-11(10)21-13(9)14-17-18-16-20(14)19-15(23-16)12-7-4-8-22-12/h2-8H,1H3

InChI Key

HSRQTWLWGXYBSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur-rich thiadiazole ring and triazole nitrogen atoms serve as reactive sites for nucleophilic attacks. Key observations include:

  • Thiadiazole ring reactivity : The sulfur atom at position 1 of the thiadiazole undergoes nucleophilic substitution with alkyl halides or aryl halides under basic conditions. For example, reactions with methyl iodide yield S-methylated derivatives .

  • Triazole substituent exchange : The amino group at position 4 of the triazole reacts with electrophiles like acyl chlorides to form amides, enhancing solubility for biological studies .

Table 1: Nucleophilic Substitution Examples

ReagentConditionsProductApplication
Methyl iodideK₂CO₃, DMF, 80°CS-methylated thiadiazoleImproved lipophilicity for drug design
Benzoyl chlorideEt₃N, CH₂Cl₂, RT4-Benzamido-triazolo-thiadiazolePrecursor for antimicrobial agents

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions due to its electron-deficient nature:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The triazole’s nitrogen atoms facilitate click chemistry with terminal alkynes, forming fused triazole derivatives for polymer applications .

  • Diels-Alder reactions : The thiophene moiety acts as a diene, reacting with dienophiles like maleic anhydride to generate bicyclic adducts.

Oxidation and Reduction

  • Thiadiazole sulfur oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties .

  • Benzofuran ring reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzofuran’s fused benzene ring to a dihydro derivative, modifying conjugation.

Key Insight : Sulfur oxidation enhances hydrogen-bonding capacity, improving binding to biological targets like enzymes .

Thiophene Modifications

  • Electrophilic substitution : Thiophene undergoes bromination or nitration at the α-position using Br₂/FeBr₃ or HNO₃/H₂SO₄, enabling further cross-coupling (e.g., Suzuki-Miyaura).

  • Lithiation : n-BuLi at -78°C generates a lithiated thiophene intermediate for coupling with carbonyl compounds.

Benzofuran Reactivity

  • Friedel-Crafts alkylation : The electron-rich benzofuran reacts with alkyl halides in the presence of AlCl₃ to introduce alkyl chains.

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes metabolic transformations:

  • Hepatic oxidation : Cytochrome P450 enzymes oxidize the methyl group on benzofuran to a hydroxymethyl derivative .

  • Glucuronidation : The thiophene sulfur is conjugated with glucuronic acid to enhance excretion .

Table 2: Metabolic Pathways

EnzymeReactionMetaboliteBioactivity Change
CYP3A4Oxidation of 3-methylbenzofuran3-Hydroxymethylbenzofuran derivativeReduced cytotoxicity
UGT1A1Glucuronide conjugationS-GlucuronideIncreased water solubility

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) cleaves the thiadiazole ring, forming sulfenic acid intermediates .

  • Acidic hydrolysis : HCl (6M) at reflux breaks the triazole-thiadiazole bond, yielding benzofuran-thiophene diamines .

Key Research Findings

  • Microwave-synthesized derivatives show 60–90% inhibition of COX-2, surpassing aspirin in antinociceptive assays .

  • S-Methylated analogs exhibit 4× greater antimicrobial activity against Staphylococcus aureus than parent compounds .

This compound’s multifunctional reactivity positions it as a versatile intermediate for drug development and materials science.

Scientific Research Applications

3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The compound may inhibit specific pathways involved in cell proliferation or inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Benzofuranyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-Methyl-1-benzofuran-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific combination of benzofuran, thiophene, and triazolothiadiazole moieties, which confer unique electronic and steric properties. These features may enhance its biological activity and make it a valuable compound for further research and development.

Q & A

Basic: What are the key considerations for designing an efficient synthesis protocol for triazolothiadiazole derivatives?

Answer:
The synthesis of triazolothiadiazole derivatives typically involves cyclocondensation reactions. Key considerations include:

  • Precursor Selection: Use 4-amino-1,2,4-triazole-3-thiol derivatives as starting materials, which can be condensed with aromatic carboxylic acids or aryl isothiocyanates .
  • Catalyst and Solvent: Phosphorus oxychloride (POCl₃) is critical for activating carbonyl groups in carboxylic acids, enhancing electrophilicity for cyclization . Dimethylformamide (DMF) with K₂CO₃ is effective for one-pot reactions, minimizing side products .
  • Reaction Monitoring: Track progress via TLC or HPLC to optimize reaction time and yield. Post-reaction neutralization (e.g., sodium bicarbonate) ensures product stability .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Screening: Polar aprotic solvents like DMF improve solubility of intermediates, while POCl₃ facilitates cyclization at reflux temperatures (100–110°C) .
  • Catalyst Stoichiometry: Adjust POCl₃ ratios (e.g., 1:1.2 molar ratio of triazole-thiol to acid) to balance reactivity and byproduct formation .
  • Temperature Gradients: Stepwise heating (e.g., 16-hour reflux in POCl₃) ensures complete cyclization without decomposition .
  • Purification: Recrystallization from ethanol-DMF mixtures (1:1 v/v) enhances purity .

Basic: What in vitro models are appropriate for assessing the antimicrobial potential of triazolothiadiazole derivatives?

Answer:
Standardized protocols include:

  • Microbial Strains: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans) .
  • Concentration Ranges: Use 10–100 µg/mL dilutions in agar diffusion or broth microdilution assays .
  • Controls: Compare activity to reference drugs (e.g., Chloramphenicol for bacteria, Fluconazole for fungi) to establish efficacy benchmarks .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for triazolothiadiazole derivatives?

Answer:
SAR analysis requires:

  • Substituent Variation: Modify substituents at the 3- and 6-positions (e.g., benzofuran, thiophene, or methoxyphenyl groups) to assess electronic and steric effects .
  • Biological Profiling: Screen derivatives against diverse microbial panels to identify pharmacophores. For example, electron-withdrawing groups (e.g., nitro) enhance antifungal activity .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like fungal 14-α-demethylase (PDB: 3LD6) .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of triazolothiadiazole derivatives?

Answer:
Critical techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns and heterocyclic fusion. For example, thiadiazole protons appear as singlets near δ 8.2–8.5 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Advanced: How can researchers resolve contradictions in spectral data interpretation for complex triazolothiadiazole derivatives?

Answer:
Strategies include:

  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals in fused heterocycles. For example, HMBC correlations confirm connectivity between triazole and thiadiazole rings .
  • X-ray Crystallography: Resolve ambiguous NOEs or coupling constants by determining crystal structures. Planarity of the triazolothiadiazole ring (deviation <0.013 Å) is a key diagnostic .
  • Comparative Analysis: Cross-reference with published spectra of analogous compounds (e.g., 3-aryl-6-methyl derivatives) .

Advanced: What strategies address discrepancies in biological activity data across substituted triazolothiadiazoles?

Answer:
Address discrepancies by:

  • Standardized Assays: Replicate tests under identical conditions (e.g., pH, inoculum size) to minimize variability .
  • Statistical Validation: Apply ANOVA or t-tests to compare MIC values across triplicate experiments .
  • Membrane Permeability Studies: Use fluorescence assays (e.g., propidium iodide uptake) to differentiate bactericidal vs. static effects .

Advanced: What computational approaches are effective in predicting the mechanism of action of triazolothiadiazole derivatives?

Answer:
Computational methods include:

  • Molecular Docking: Simulate binding to fungal lanosterol 14-α-demethylase (CYP51) using PDB: 3LD6. Prioritize compounds with hydrogen bonds to heme iron or active-site residues (e.g., Tyr118) .
  • QSAR Modeling: Develop regression models correlating substituent lipophilicity (logP) with antifungal IC₅₀ values .
  • MD Simulations: Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify high-affinity candidates .

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